

Application Notes and Protocols: 1,1'-Bi-2-naphthyl ditosylate in Catalysis

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Compound of Interest

Compound Name: **1,1'-Bi-2-naphthyl ditosylate**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of **1,1'-Bi-2-naphthyl ditosylate** as a key precursor in the synthesis of chiral ligands for asymmetric catalysis. The primary focus is on the preparation of the renowned BINAP ligand and its subsequent application in highly enantioselective catalytic reactions, which are crucial in modern synthetic chemistry and drug development.

Application Note 1: Synthesis of Chiral Ligands from 1,1'-Bi-2-naphthyl ditosylate

1,1'-Bi-2-naphthyl ditosylate serves as an excellent precursor for the synthesis of C_2 -symmetric chiral diphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The tosylate groups are effective leaving groups, facilitating their substitution with phosphine moieties. While the analogous ditriflate is also commonly used and well-documented, this section will focus on the synthetic route via the ditosylate.

Protocol 1: Synthesis of (R)-(+)-1,1'-Bi-2-naphthyl ditosylate

This protocol describes the preparation of the ditosylate from enantiomerically pure (R)-(+)-1,1'-bi-2-naphthol (BINOL).

Materials:

- (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)
- Dry pyridine
- p-Toluenesulfonyl chloride (TsCl)
- Dry dichloromethane (CH_2Cl_2)
- Hexane
- Silica gel

Procedure:

- In an oven-dried, 100-mL, single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
- Under a nitrogen atmosphere, add dry dichloromethane (60 mL) followed by dry pyridine (7.2 mL, 90 mmol).
- Cool the mixture to 0-5 °C using an ice bath.
- Slowly add p-toluenesulfonyl chloride (13.3 g, 70 mmol) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 16-18 hours).
- Add hexane (60 mL) to the reaction mixture and filter it through a pad of silica gel (50 g) in a sintered glass funnel.
- Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane (200 mL).
- Concentrate the filtrate under reduced pressure to yield **(R)-(+)-1,1'-Bi-2-naphthyl ditosylate** as a solid.

Protocol 2: Synthesis of (R)-(+)-BINAP from (R)-(+)-1,1'-Bi-2-naphthyl ditosylate

This protocol details the nickel-catalyzed coupling of the ditosylate with diphenylphosphine to yield (R)-(+)-BINAP.^{[1][2]}

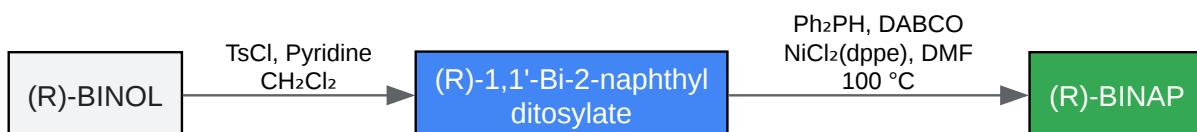
Materials:

- (R)-(+)-1,1'-Bi-2-naphthyl ditosylate
- [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)
- Diphenylphosphine (Ph₂PH)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Anhydrous dimethylformamide (DMF)
- Methanol

Procedure:

- Charge an oven-dried, 250-mL, single-necked flask with NiCl₂dppe (1.1 g, 2 mmol).
- Purge the flask with nitrogen.
- Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.
- Heat the solution to 100 °C for 30 minutes.
- In a separate flask, dissolve (R)-(+)-1,1'-Bi-2-naphthyl ditosylate (11.9 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (80 mL).
- Add the solution of the ditosylate and DABCO to the hot catalyst solution.
- Add additional portions of diphenylphosphine (3 x 2.0 mL) at 1 hour, 3 hours, and 7 hours.

- Maintain the reaction at 100 °C until the ditosylate is consumed (typically 2-3 days), monitored by TLC or HPLC.
- Cool the dark brown solution to -15 to -20 °C using an ice/acetone bath and stir for 2 hours to crystallize the product.
- Filter the solid product, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield (R)-(+)-BINAP.



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Synthesis of (R)-BINAP from (R)-BINOL.

Application Note 2: Asymmetric Hydrogenation of Ketones using BINAP-Ruthenium Catalysts

BINAP ligands are paramount in forming highly efficient and enantioselective ruthenium catalysts for the hydrogenation of a wide range of substrates, including functionalized ketones.
[3][4][5] These reactions are fundamental in producing chiral alcohols, which are key intermediates in the pharmaceutical industry.[6]

Performance Data

The following table summarizes the performance of BINAP-ruthenium catalysts in the asymmetric hydrogenation of various ketone substrates.

Entry	Substrate	Catalyst	S/C Ratio	Yield (%)	ee (%)	Reference
1	Acetophenone	$\text{RuCl}_2[(S)\text{-tolbinap}][(S,S)\text{-dpen}]$	2000:1	>99	99 (R)	[6]
2	2',4'-Dimethylacetophenone	$\text{RuCl}_2[(S)\text{-binap}][(S,S)\text{-dpen}]$	2000:1	>99	98 (R)	[6]
3	Methyl 3-oxobutanoate	$\text{RuBr}_2[(R)\text{-BINAP}]$	-	96	97-98 (R)	[7]
4	Geraniol	$\text{Ru(OAc)}_2[(S)\text{-BINAP}]$	-	-	96 (R)	[8]
5	4-oxo-4-(4-methylphenyl)butanoic acid	$[\text{Ru(OAc)}_2\{(S)\text{-BINAP}\}]$	50:1	92	56 (S)	[9]

Protocol 3: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone using a pre-formed BINAP/diamine-ruthenium catalyst.[6]

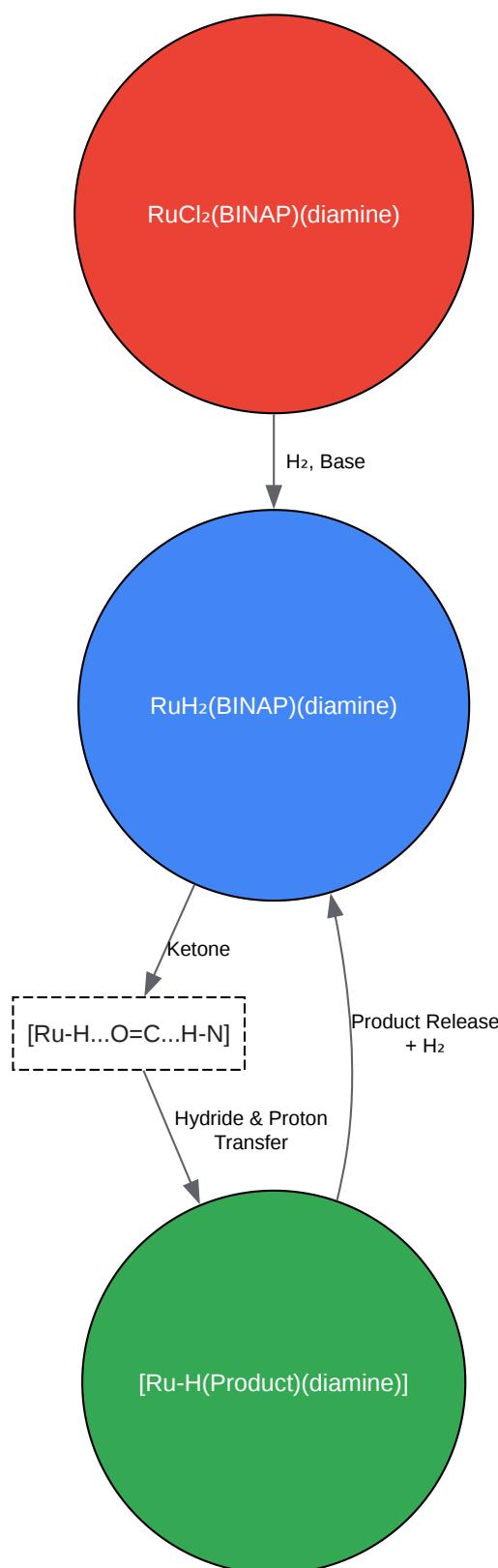
Materials:

- $\text{RuCl}_2[(S)\text{-tolbinap}][(S,S)\text{-dpen}]$ precatalyst
- Potassium tert-butoxide (KOtBu)
- Anhydrous, degassed 2-propanol
- Acetophenone

- High-pressure autoclave with a glass liner
- Hydrogen gas source

Procedure:

- Inside a glovebox, charge a glass liner for the autoclave with the $\text{RuCl}_2[(S)\text{-tolbinap}][(S,S)\text{-open}]$ precatalyst (e.g., for a 2000:1 substrate-to-catalyst ratio).
- Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).
- Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
- Add the acetophenone substrate to the liner.
- Seal the glass liner inside the autoclave.
- Remove the autoclave from the glovebox and connect it to a hydrogen line.
- Purge the reactor 3-5 times with hydrogen gas.
- Pressurize the reactor with hydrogen to 8 atm.
- Begin vigorous stirring and maintain the reaction at 25-30 °C.
- Monitor the reaction progress by analyzing aliquots (e.g., by GC or HPLC). The reaction is typically complete within 4-24 hours.
- Once complete, carefully vent the reactor and quench the reaction with a suitable acidic solution.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the resulting chiral alcohol by chromatography if necessary.



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Noyori Asymmetric Hydrogenation Cycle.

Application Note 3: Asymmetric Suzuki-Miyaura Cross-Coupling

BINAP and its derivatives are also effective ligands in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. This methodology is powerful for the synthesis of axially chiral biaryl compounds, which are prevalent in natural products, pharmaceuticals, and chiral catalysts themselves.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Performance Data

The following table presents results for the asymmetric Suzuki-Miyaura coupling to form chiral biaryls.

Entry	Aryl Halide	Boronic Acid	Ligand	Yield (%)	ee (%)	Reference
1	1-bromo-2-methoxynaphthalene	1-naphthalenboronic acid	(S)-BINAP	96	74	[13] [14]
2	1-iodo-2-methoxynaphthalene	1-naphthalenboronic acid	(S)-BINAP	85	95	[12]
3	3-bromo-N,N-diisopropylpicolinamide	2-methoxyphenylboronic acid	Chiral Monophosphine	85	92	[11]
4	2-iodo-N-methyl-1-naphthamide	2-methyl-1-naphthalenboronic acid	(R)-sSPhos	95	98	[15]

Protocol 4: Asymmetric Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of axially chiral binaphthalenes.[\[12\]](#) [\[13\]](#)[\[14\]](#)

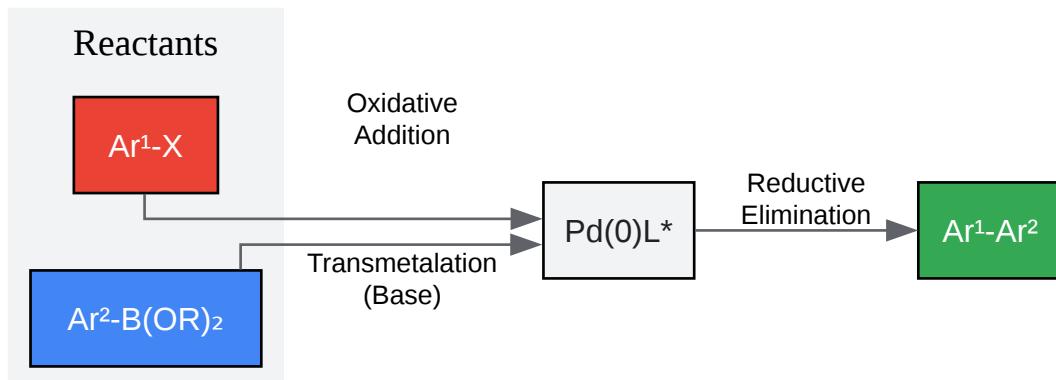
Materials:

- Palladium catalyst precursor (e.g., $\text{Pd}(\text{OAc})_2$)
- (S)-BINAP ligand
- Aryl halide (e.g., 1-bromo-2-methoxynaphthalene)
- Arylboronic acid (e.g., 1-naphthaleneboronic acid)
- Base (e.g., K_3PO_4 or CsF)
- Anhydrous solvent (e.g., THF or toluene)

Procedure:

- In a Schlenk flask under an inert atmosphere, combine the palladium precursor and the (S)-BINAP ligand in the anhydrous solvent. Stir at room temperature for 30 minutes to form the catalyst complex.
- Add the aryl halide, arylboronic acid, and base to the flask.
- Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).
- Cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched biaryl.

- Determine the enantiomeric excess by chiral HPLC analysis.



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Key Steps in Asymmetric Suzuki-Miyaura Coupling.

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